

4-Amino-2-hydroxybenzamide: A Technical Guide for Advanced Research Applications

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Compound of Interest

Compound Name: 4-Amino-2-hydroxybenzamide

Cat. No.: B1596299

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Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern drug discovery and chemical biology, the exploration of novel molecular scaffolds is paramount to uncovering new therapeutic avenues. **4-Amino-2-hydroxybenzamide**, a seemingly simple aminoaryl amide, represents one such scaffold with significant, yet largely untapped, potential. While not a therapeutic agent in its own right, its structural motifs are present in a variety of biologically active compounds, suggesting its utility as a foundational building block for the synthesis of next-generation research tools and potential drug candidates. This technical guide provides an in-depth exploration of the established and putative research applications of **4-Amino-2-hydroxybenzamide**, with a focus on its potential roles in oncology and as a modulator of critical cellular processes. For the researcher, this molecule offers a gateway to investigating fundamental biological questions and to the rational design of novel chemical probes.

Core Physicochemical Properties and Handling

Property	Value
CAS Number	5985-89-7
Molecular Formula	C ₇ H ₈ N ₂ O ₂
Molecular Weight	152.15 g/mol
Appearance	Off-white to light brown crystalline powder
Solubility	Soluble in DMSO and methanol
Storage	Store at 2-8°C, protected from light and moisture

Note: It is imperative for researchers to consult the specific certificate of analysis for the lot of **4-Amino-2-hydroxybenzamide** being used, as purity and exact appearance may vary.

Primary Research Application: A Scaffold for Anticancer Drug Discovery

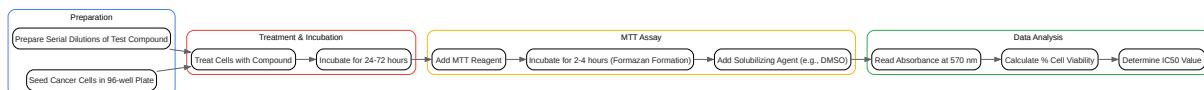
The salicylamide core of **4-Amino-2-hydroxybenzamide** is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activity. This suggests that **4-Amino-2-hydroxybenzamide** is a valuable starting material for the synthesis of novel compounds targeting various cancer-related pathways.

Rationale: The Salicylamide Precedent

Research into salicylamide derivatives has revealed their ability to modulate key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. These pathways include, but are not limited to, STAT3 and NF-κB. The 2-hydroxyl group and the amide moiety are often crucial for forming hydrogen bonds with target proteins, while the amino group at the 4-position provides a reactive handle for further chemical modification to enhance potency and selectivity.

Experimental Workflow: In Vitro Anticancer Activity Screening

A primary application of **4-Amino-2-hydroxybenzamide** in research is as a precursor for the synthesis of compound libraries to be screened for anticancer activity. A standard initial screen involves assessing the cytotoxicity of newly synthesized derivatives against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)



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Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay for Cytotoxicity

Materials:

- Cancer cell line of interest
- Complete culture medium
- 96-well flat-bottom tissue culture plates
- **4-Amino-2-hydroxybenzamide** derivative (dissolved in DMSO)
- MTT solution (5 mg/mL in PBS)[\[3\]](#)
- Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
- Phosphate-buffered saline (PBS)

- Microplate reader

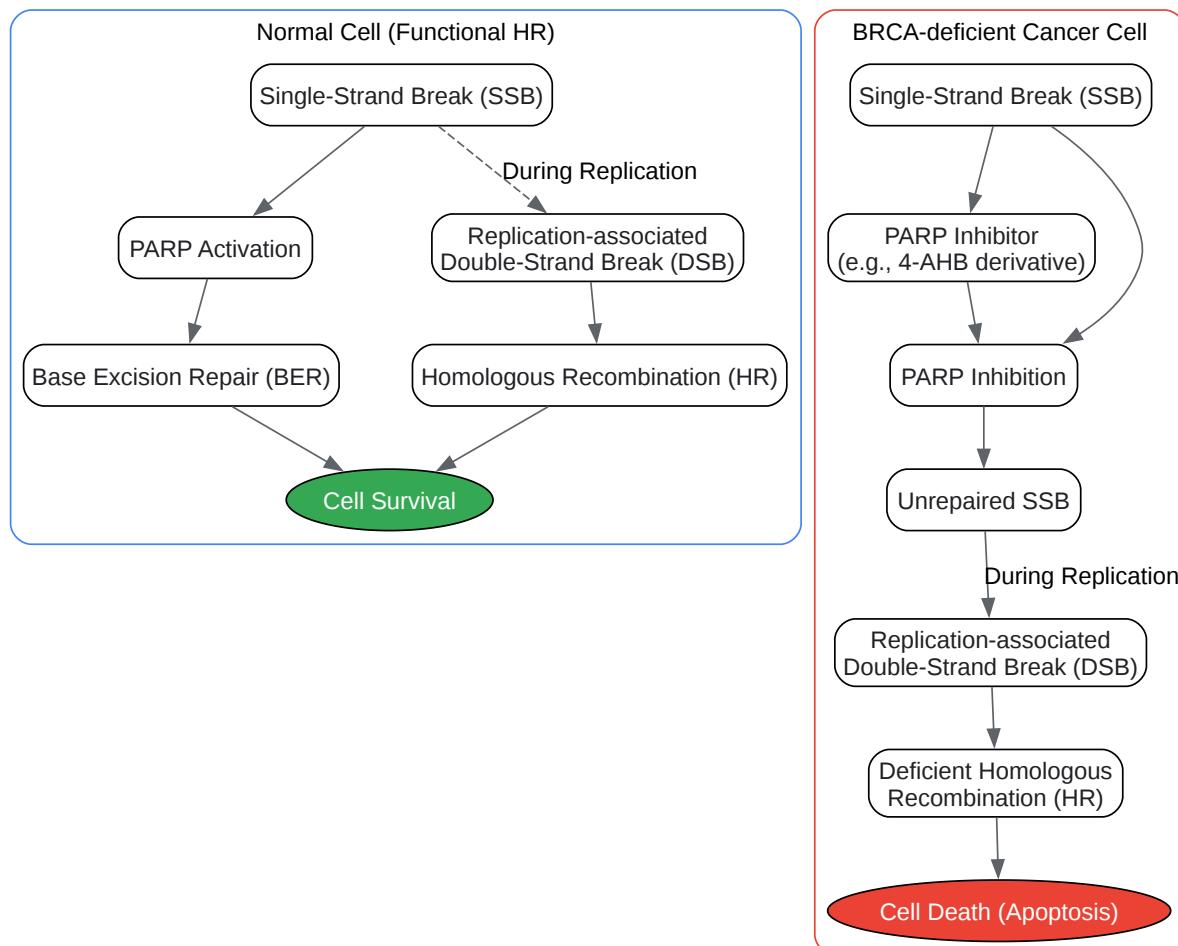
Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the **4-Amino-2-hydroxybenzamide** derivative in culture medium. Remove the medium from the wells and add 100 μ L of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-cell control (medium only).
- Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
- MTT Addition: After incubation, carefully remove the medium and add 100 μ L of fresh medium and 10 μ L of MTT solution to each well.^[2]
- Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.^[2]
- Solubilization: After the incubation, add 100 μ L of solubilization buffer to each well and mix thoroughly by pipetting to dissolve the formazan crystals.^[4]
- Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.^[3]
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Emerging Application: A Potential Modulator of DNA Damage Response

The benzamide functional group is a key pharmacophore in a class of anticancer agents known as Poly(ADP-ribose) polymerase (PARP) inhibitors.^[5] PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs).^[6] By inhibiting PARP, SSBs accumulate and are converted to more lethal double-strand breaks (DSBs) during DNA replication.^[7] In cancer cells with pre-existing defects in DSB repair (e.g., those with BRCA1/2 mutations), this leads to synthetic lethality and targeted cell death.^{[5][6]} The structural similarity of **4-Amino-2-hydroxybenzamide** to known PARP inhibitors suggests its potential as a starting point for developing novel inhibitors of this important enzyme family.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

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Caption: The principle of synthetic lethality with PARP inhibitors in BRCA-deficient cancer cells.

Experimental Protocols for Investigating PARP Inhibition

This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PARP1.[\[8\]](#)[\[9\]](#)

Materials:

- Recombinant human PARP1 enzyme
- Activated DNA (e.g., sheared salmon sperm DNA)[\[10\]](#)
- β -Nicotinamide adenine dinucleotide (NAD^+)[\[10\]](#)
- Histone H4-coated microplates[\[8\]](#)
- Anti-poly(ADP-ribose) (PAR) antibody
- HRP-conjugated secondary antibody
- Chemiluminescent or colorimetric substrate
- **4-Amino-2-hydroxybenzamide** derivative
- Assay buffer

Procedure:

- Assay Setup: To the wells of a histone-coated microplate, add the assay buffer, the **4-Amino-2-hydroxybenzamide** derivative at various concentrations, and the PARP1 enzyme.
- Reaction Initiation: Start the reaction by adding NAD^+ and activated DNA. Incubate at room temperature for a specified time (e.g., 60 minutes).[\[11\]](#)
- Detection: Wash the plate to remove unbound reagents. Add the anti-PAR antibody, followed by the HRP-conjugated secondary antibody.
- Signal Development: Add the chemiluminescent or colorimetric substrate and measure the signal using a microplate reader.

- Data Analysis: The signal is proportional to the amount of PAR produced. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

The comet assay is a sensitive method to detect DNA strand breaks in individual cells.[12][13][14][15] Treatment with a PARP inhibitor is expected to increase DNA damage, particularly in cells challenged with a DNA-damaging agent.

Materials:

- Cells treated with the **4-Amino-2-hydroxybenzamide** derivative and/or a DNA-damaging agent
- Low melting point agarose
- Normal melting point agarose
- Microscope slides
- Lysis buffer
- Alkaline electrophoresis buffer (pH > 13)[12]
- Neutralization buffer
- DNA stain (e.g., SYBR Green)
- Fluorescence microscope with appropriate filters
- Comet scoring software

Procedure:

- Cell Embedding: Harvest and resuspend treated cells in PBS. Mix the cell suspension with low melting point agarose and pipette onto a pre-coated slide. Allow the agarose to solidify.
- Lysis: Immerse the slides in cold lysis buffer to remove cell membranes and proteins, leaving behind nucleoids.[13]

- DNA Unwinding: Place the slides in alkaline electrophoresis buffer to unwind the DNA.[12]
- Electrophoresis: Perform electrophoresis under alkaline conditions. Broken DNA fragments will migrate out of the nucleoid, forming a "comet tail".[13]
- Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
- Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized software. An increase in the tail moment indicates increased DNA damage.

Additional Research Avenues

While the primary focus for a molecule like **4-Amino-2-hydroxybenzamide** in a drug discovery context is often oncology, its chemical features suggest other potential research uses.

Antimicrobial Research

There is evidence to suggest that **4-Amino-2-hydroxybenzamide** possesses inhibitory activity against certain bacteria and yeasts, including *Mycobacterium tuberculosis*, *Pseudomonas aeruginosa*, and *Staphylococcus aureus*. The proposed mechanism involves the inhibition of RNA and protein synthesis. This opens up avenues for its use as a lead compound in the development of novel antimicrobial agents. Standard microbiological assays, such as determining the Minimum Inhibitory Concentration (MIC) using broth microdilution methods, would be the initial step in exploring this potential.

Conclusion and Future Directions

4-Amino-2-hydroxybenzamide is a versatile chemical entity that holds considerable promise for researchers in drug discovery and chemical biology. Its utility as a scaffold for generating libraries of compounds with potential anticancer and antimicrobial activities is clear. The structural relationship to known PARP inhibitors makes it a particularly attractive starting point for the development of novel modulators of the DNA damage response. The experimental protocols detailed in this guide provide a robust framework for initiating the investigation of **4-Amino-2-hydroxybenzamide** derivatives in these key research areas. Future research should focus on the synthesis and systematic evaluation of diverse derivatives to establish clear

structure-activity relationships, elucidate precise mechanisms of action, and validate their efficacy in more complex biological systems, including *in vivo* models.

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